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Compound of Interest

Compound Name: 2,4-Dimethylthiazole

Cat. No.: B1360104

This guide provides a comprehensive overview of the spectroscopic data for 2,4-
dimethylthiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field
of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-dimethylthiazole.

Table 1: *H NMR Spectroscopic Data for 2,4-Dimethylthiazole

Chemical Shift (ppm) Multiplicity Assignment
241 S CHs at C4
2.65 S CHs at C2
6.78 S Hat C5

Source: SpectraBase, Wiley[1]

Table 2: 13C NMR Spectroscopic Data for 2,4-Dimethylthiazole
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Chemical Shift (ppm) Assighment
19.1 CHs at C2
194 CHs at C4
112.9 C5

150.8 C4

165.1 C2

Source: SpectraBase, Wiley[1]

Table 3: Infrared (IR) Spectroscopy Data for 2,4-Dimethylthiazole

Wavenumber (cm—2) Intensity Assignment

2920 Medium C-H stretch (alkane)
1550 Strong C=N stretch (thiazole)
1440 Medium C-H bend (alkane)
1370 Medium C-H bend (alkane)
810 Strong C-H out-of-plane bend

Source: NIST Mass Spectrometry Data Center[1]

Table 4: Mass Spectrometry (MS) Data for 2,4-Dimethylthiazole

m/z Relative Intensity (%) Assignment
113 99.99 [M]*

72 88.90 [M - C2HsN]*
45 32.20 [C2H3N]*

39 20.20 [CsHs]*
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Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

[2]

e Sample Preparation: For *H NMR, dissolve 5-25 mg of 2,4-dimethylthiazole in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-de, DMSO-de).[3][4]
For 3C NMR, a more concentrated sample of 50-100 mg is typically required.[3] The sample
is placed in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be
added as an internal standard for chemical shift referencing.[3]

» Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60 or
a Bruker instrument.[1] For quantitative results, the relaxation delay (d1) should be at least
five times the T1 value of the signals of interest.[5] Standard pulse sequences, like the zgpr
sequence for *H NMR with water suppression, are commonly used.[5]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule.[6][7]

o Sample Preparation: For a liquid sample like 2,4-dimethylthiazole, the easiest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a
small amount of the sample is placed directly on the ATR crystal.[7]
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o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker
Tensor 27 FT-IR.[1] A background spectrum of the clean salt plates or ATR crystal is
recorded first and automatically subtracted from the sample spectrum. The spectrum is
typically scanned over the range of 4000-400 cm~1.[6]

o Data Analysis: The resulting spectrum shows absorption bands as a function of wavenumber
(cm~1). The positions and intensities of these bands are correlated with specific bond
vibrations and functional groups within the molecule.[7]

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

El

e Sample Introduction and lonization: For a volatile compound like 2,4-dimethylthiazole, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common method.[9] The sample is
injected into a gas chromatograph, where it is vaporized and separated from other
components. The separated compound then enters the mass spectrometer. Electron
lonization (EI) is a common ionization technique where the sample molecules are
bombarded with a high-energy electron beam, causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z
value. The resulting mass spectrum is a plot of relative ion intensity versus m/z. The
molecular ion peak ([M]*) gives the molecular weight of the compound, and the
fragmentation pattern provides structural information.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of 2,4-Dimethylthiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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